2-(3-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide
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Description
2-(3-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C26H35N3O3 and its molecular weight is 437.584. The purity is usually 95%.
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Scientific Research Applications
Pyridine Derivatives as Insecticides
Research into pyridine derivatives, such as the study by Bakhite et al. (2014), has shown significant potential in the field of agriculture, particularly in pest control. These derivatives demonstrate moderate to strong aphidicidal activities, suggesting their application in developing new, more effective insecticides Bakhite et al., 2014.
Enzyme Inhibitory Activities
Virk et al. (2018) explored the synthesis of new compounds for their inhibition potential against key enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Their findings indicate that specific synthesized compounds exhibit good activity, highlighting the potential for these substances in medical research, particularly in designing drugs for diseases related to enzyme dysfunction Virk et al., 2018.
Structural Analysis
The structural analysis of similar compounds, like OPC-21268, provides insights into the molecular conformation and stability, essential for drug design and material science. The extended conformation through various molecular components and stabilization via hydrogen bonds offers valuable information for chemical synthesis and pharmaceutical applications Kido et al., 1994.
Advanced Organic Synthesis
Studies such as those by Roberts et al. (1997) on the synthesis of complex organic structures, including pyrroloquinolines, offer a foundation for developing new synthetic pathways. These pathways are crucial for the pharmaceutical industry, especially in synthesizing alkaloids and other bioactive compounds Roberts et al., 1997.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-28-13-7-8-20-16-21(11-12-24(20)28)25(29-14-4-3-5-15-29)18-27-26(30)19-32-23-10-6-9-22(17-23)31-2/h6,9-12,16-17,25H,3-5,7-8,13-15,18-19H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJAKWYECSYVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC(=C3)OC)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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